Mardepodect

Description

a phosphodiesterase inhibito

Structure

3D Structure

Properties

IUPAC Name |

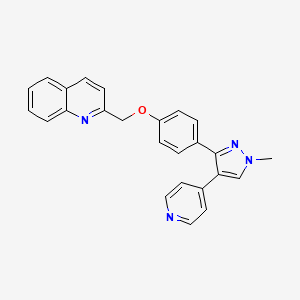

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEXWHKOMMASPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025873 | |

| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898562-94-2 | |

| Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mardepodect [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mardepodect | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARDEPODECT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mardepodect: An In-depth Technical Guide on its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mardepodect (also known as PF-02545920) is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A).[1] This enzyme plays a critical role in the regulation of cyclic nucleotide signaling in the brain, particularly within the striatal medium spiny neurons (MSNs) that form the core of the basal ganglia circuitry. By inhibiting PDE10A, this compound modulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby influencing neuronal excitability, downstream signaling cascades, and gene expression. This guide provides a comprehensive overview of the mechanism of action of this compound in neurons, with a focus on its molecular targets, signaling pathways, and functional consequences.

Core Mechanism: Inhibition of Phosphodiesterase 10A

This compound exerts its primary effect through the potent and selective inhibition of PDE10A. This enzyme is highly expressed in the medium spiny neurons of the striatum, key neurons in the brain's motor and reward systems. PDE10A is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP.[2]

Potency and Selectivity

Quantitative data on the inhibitory activity of this compound against PDE10A and other phosphodiesterases are summarized in the table below.

| Parameter | Value | Reference |

| IC50 for PDE10A | 0.37 nM | [1] |

| Selectivity | >1000-fold over other PDEs | [1] |

Neuronal Signaling Pathways Modulated by this compound

By inhibiting PDE10A, this compound leads to an accumulation of cAMP and cGMP within striatal neurons. This increase in cyclic nucleotides activates downstream signaling pathways, primarily the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways.

Differential Effects on Direct and Indirect Pathways

The striatum is composed of two main populations of MSNs that form the direct and indirect pathways of the basal ganglia, which have opposing effects on motor control. This compound's inhibition of PDE10A has been shown to preferentially affect the indirect pathway neurons. This is significant because the indirect pathway is a key target for the therapeutic action of antipsychotic drugs.

The Role of DARPP-32

A crucial mediator of this compound's effects in striatal neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). When phosphorylated by PKA, DARPP-32 becomes a potent inhibitor of protein phosphatase-1 (PP1). This action amplifies and prolongs the effects of PKA signaling. Studies have shown that PDE10A inhibition leads to a greater increase in DARPP-32 phosphorylation in indirect pathway neurons compared to direct pathway neurons.

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound.

PDE10A Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against PDE10A.

Protocol:

-

Recombinant human PDE10A is incubated with this compound at varying concentrations.

-

The substrate, [3H]-cAMP or [3H]-cGMP, is added to initiate the enzymatic reaction.

-

The reaction is terminated, and the product, [3H]-AMP or [3H]-GMP, is separated from the substrate using methods such as scintillation proximity assay (SPA) or anion exchange chromatography.

-

The amount of product formed is quantified by scintillation counting.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters, such as dopamine, in the striatum of freely moving animals.

Protocol:

-

A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rodent.

-

After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Changes in neurotransmitter levels are expressed as a percentage of the baseline.

References

Mardepodect (PF-02545920): A Technical Guide to its PDE10A Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mardepodect (PF-02545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum.[1][2][3] This localization places PDE10A as a critical regulator of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades within the basal ganglia, a key brain region implicated in motor control, cognition, and reward.[4][5][6] this compound was developed by Pfizer for the potential treatment of schizophrenia and Huntington's disease, leveraging its unique mechanism to modulate dopaminergic signaling.[1][7] Although clinical development was discontinued in 2017, the study of this compound and the PDE10A pathway continues to provide valuable insights into the neurobiology of these disorders.[1] This technical guide provides an in-depth overview of the this compound-PDE10A inhibition pathway, including its mechanism of action, downstream signaling effects, and the experimental methodologies used to characterize this interaction.

Introduction: The Role of PDE10A in Striatal Signaling

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby terminating their signaling activity.[3] Its expression is highly concentrated in the MSNs of the striatum, which are the principal neurons of this brain region and are crucial components of the basal ganglia circuitry.[2][4] The striatum is divided into two main output pathways: the direct pathway, which facilitates movement, and the indirect pathway, which inhibits movement. Both pathways are modulated by dopamine.

-

Direct Pathway: D1 dopamine receptor-expressing MSNs are part of the direct pathway. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels.[8]

-

Indirect Pathway: D2 dopamine receptor-expressing MSNs constitute the indirect pathway. Activation of D2 receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels.[8]

By hydrolyzing cAMP and cGMP, PDE10A acts as a key regulator of the signaling balance in both pathways.[9] Inhibition of PDE10A is therefore hypothesized to functionally mimic the effects of D1 receptor agonism and D2 receptor antagonism, a profile desirable for antipsychotic and Huntington's disease therapies.[10]

This compound's Mechanism of Action: Potent and Selective PDE10A Inhibition

This compound is a synthetic, orally active small molecule that potently and selectively inhibits the enzymatic activity of PDE10A.[11][12] This inhibition leads to an accumulation of intracellular cAMP and cGMP in MSNs, thereby amplifying the signaling cascades downstream of these second messengers.[13]

Signaling Pathway of this compound-Mediated PDE10A Inhibition

The following diagram illustrates the core signaling pathway affected by this compound.

Quantitative Data on this compound

The following tables summarize key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Notes |

| IC50 vs. PDE10A | 0.37 nM | Human | [1][14][15] |

| Selectivity | >1000-fold | Human | Over other PDE families.[1][14][15] |

Table 2: In Vivo Efficacy and Pharmacodynamics of this compound

| Assay | Species | Dose/Parameter | Effect |

| Conditioned Avoidance Response (CAR) | Rat | ED50 = 1 mg/kg | Active in suppressing conditioned avoidance.[1] |

| Striatal cGMP Elevation | Mouse | 1 mg/kg (s.c.) | ~3-fold increase. |

| Striatal cGMP Elevation | Mouse | 3.2 mg/kg (s.c.) | ~5-fold increase (maximal). |

| CREB Phosphorylation (pCREBS133) | Mouse | 0.3-5 mg/kg (i.p.) | 2.6 to 4-fold increase in the striatum. |

| Striatal mRNA Levels | Mouse | 3 mg/kg (i.p.) | Increased both enkephalin and substance P mRNA. |

Table 3: Pharmacokinetic Properties of a PDE10A Inhibitor (Representative Data)

| Species | Route | Clearance | Volume of Distribution |

| Rat (Sprague-Dawley) | IV | 36 ml/min/kg | Moderate |

| Dog (Beagle) | IV | 7.2 ml/min/kg | Moderate |

| Monkey (Cynomolgus) | IV | 13.9 ml/min/kg | Moderate |

Note: The pharmacokinetic data presented is for a representative PDE10A inhibitor and may not be specific to this compound.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of this compound.

In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE10A.

Principle: This assay measures the enzymatic activity of PDE10A in the presence of varying concentrations of the inhibitor. A common method is the scintillation proximity assay (SPA), which utilizes a tritiated cyclic nucleotide substrate ([3H]-cAMP or [3H]-cGMP).[6]

Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human PDE10A enzyme is diluted in assay buffer. The tritiated cyclic nucleotide substrate is also prepared in the same buffer at a concentration typically below the Michaelis-Menten constant (Km).

-

Inhibitor Dilution: this compound is serially diluted to create a range of concentrations.

-

Reaction Incubation: A fixed amount of PDE10A enzyme is incubated with the various concentrations of this compound. The enzymatic reaction is initiated by the addition of the [3H]-cyclic nucleotide substrate.

-

Termination and Detection: After a set incubation period, the reaction is terminated. SPA beads, which are coated with a scintillant and bind to the linearized nucleotide product, are added. When the radiolabeled product binds to the beads, the emitted beta particles stimulate the scintillant, producing light that is detected by a microplate scintillation counter.

-

Data Analysis: The amount of light produced is proportional to the PDE10A activity. The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression analysis.

Conditioned Avoidance Response (CAR) Assay

Objective: To assess the antipsychotic-like activity of this compound in vivo.

Principle: The CAR test evaluates the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is a hallmark of antipsychotic drugs.[9][16]

Protocol Outline:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.

-

Training: An animal, typically a rat, is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an unconditioned stimulus (US), which is a mild footshock. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS (avoidance response). If the animal fails to move during the CS, it can still escape the shock by moving to the other compartment once the shock is delivered (escape response).

-

Drug Administration: Once the animals are trained to a stable level of avoidance, they are administered this compound or a vehicle control.

-

Testing: The animals are then re-tested in the CAR paradigm. The number of avoidance and escape responses are recorded.

-

Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses, indicating that the effect is not due to sedation or motor impairment.[9]

Measurement of cAMP and cGMP Levels in Striatal Tissue

Objective: To quantify the in vivo effects of this compound on second messenger levels in the striatum.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a common and sensitive method for measuring the concentration of cAMP and cGMP in tissue homogenates.[17][18][19]

Protocol Outline:

-

Animal Dosing and Tissue Collection: Animals are administered this compound or vehicle. At a specified time point, the animals are euthanized, and the striatal brain tissue is rapidly dissected and frozen to prevent degradation of cyclic nucleotides.

-

Tissue Homogenization: The frozen tissue is homogenized in a lysis buffer containing phosphodiesterase inhibitors to prevent ex vivo degradation of cAMP and cGMP.

-

ELISA Procedure: The assay is typically a competitive immunoassay. Samples and standards are added to a microplate pre-coated with an antibody specific for either cAMP or cGMP. A known amount of enzyme-labeled cAMP or cGMP is then added. The free and labeled cyclic nucleotides compete for binding to the antibody.

-

Detection: After washing away unbound reagents, a substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured. The intensity of the signal is inversely proportional to the concentration of the cyclic nucleotide in the sample.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP or cGMP, and the concentrations in the tissue samples are interpolated from this curve.

Conclusion

This compound is a well-characterized, potent, and selective PDE10A inhibitor that has served as a valuable tool for understanding the role of PDE10A in the basal ganglia. Its mechanism of action, centered on the elevation of cAMP and cGMP in striatal medium spiny neurons, provides a clear rationale for its investigation in disorders like schizophrenia and Huntington's disease. While it did not proceed to market, the extensive preclinical and clinical research on this compound has significantly advanced our knowledge of the PDE10A signaling pathway and its therapeutic potential. The experimental protocols detailed herein represent standard methodologies for the continued investigation of PDE10A inhibitors and their impact on neuronal function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In situ Hybridization Histochemical and Immunohistochemical Evidence that Striatal Projection Neurons Co-containing Substance P and Enkephalin are Overrepresented in the Striosomal Compartment of Striatum in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Distinct Changes in CREB Phosphorylation in Frontal Cortex and Striatum During Contingent and Non-Contingent Performance of a Visual Attention Task [frontiersin.org]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. This compound (PD004447, AZEXWHKOMMASPA-UHFFFAOYSA-N) [probes-drugs.org]

- 15. researchgate.net [researchgate.net]

- 16. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Cambridge Bioscience: cAMP and cGMP ELISA kits [bioscience.co.uk]

- 19. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mardepodect in Cyclic AMP Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mardepodect (PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by catalyzing their hydrolysis. By inhibiting PDE10A, this compound leads to an accumulation of both cAMP and cGMP, thereby modulating downstream signaling pathways. This technical guide provides an in-depth overview of the role of this compound in cyclic AMP signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. This compound was investigated for the treatment of schizophrenia and Huntington's disease; however, its clinical development was discontinued.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the catalytic activity of the PDE10A enzyme. This inhibition prevents the breakdown of cAMP and cGMP to their inactive monophosphate forms (AMP and GMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of their respective downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). In the context of striatal neurons, this modulation of cyclic nucleotide signaling is believed to impact dopamine receptor signaling pathways, which are implicated in the pathophysiology of schizophrenia.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.

Table 1: In Vitro Inhibition of PDE10A by this compound

| Parameter | Value | Species | Source |

| IC50 | 0.37 nM | Human (recombinant) | |

| Selectivity | >1000-fold vs. other PDEs | Not specified |

Table 2: In Vivo Effects of this compound on Striatal Cyclic Nucleotide Levels

| Species | Dose | Route of Administration | Effect on Striatal cGMP | Source |

| Mouse (CD-1) | 1 mg/kg | Subcutaneous | ~3-fold increase | |

| Mouse (CD-1) | 3.2 mg/kg | Subcutaneous | ~5-fold increase (maximal) |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound.

Caption: this compound inhibits PDE10A, increasing cAMP levels and PKA activity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. The following sections describe the general methodologies employed in the key studies.

In Vitro PDE10A Inhibition Assay

The potency of this compound in inhibiting PDE10A is typically determined using an in vitro enzyme assay. While the specific protocol used for this compound is detailed in primary literature which may not be publicly accessible, a common method is the radioenzymatic assay.

Principle: This assay measures the conversion of radiolabeled cAMP or cGMP to their corresponding monophosphates by the PDE10A enzyme. The inhibitor's potency is determined by its ability to reduce this conversion.

Generalized Protocol:

-

Enzyme Preparation: Recombinant human PDE10A is purified and diluted to a working concentration in an appropriate assay buffer.

-

Reaction Mixture: A reaction mixture is prepared containing the PDE10A enzyme, a known concentration of [3H]-cAMP or [3H]-cGMP as the substrate, and varying concentrations of this compound or a vehicle control.

-

Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.

-

Termination: The reaction is stopped, often by the addition of a quenching agent or by boiling.

-

Separation: The product ([3H]-AMP or [3H]-GMP) is separated from the unreacted substrate. This can be achieved using anion-exchange chromatography, where the negatively charged monophosphate product binds to the resin while the uncharged cyclic nucleotide does not.

-

Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining the in vitro inhibitory potency of this compound.

In Vivo Measurement of Striatal Cyclic Nucleotide Levels

To assess the in vivo target engagement of this compound, levels of cAMP and cGMP are measured in the striatum of laboratory animals following drug administration.

Principle: This protocol involves the collection of striatal tissue after treatment with this compound, followed by the extraction and quantification of cyclic nucleotides using sensitive analytical methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

Generalized Protocol:

-

Animal Dosing: Laboratory animals (e.g., mice or rats) are administered with various doses of this compound or a vehicle control via a relevant route (e.g., subcutaneous or oral).

-

Tissue Collection: At a specified time point after dosing, animals are euthanized, and the striatal brain region is rapidly dissected and frozen to prevent enzymatic degradation of cyclic nucleotides.

-

Homogenization and Extraction: The frozen striatal tissue is homogenized in an acidic solution (e.g., trichloroacetic acid or ethanol) to precipitate proteins and extract the cyclic nucleotides.

-

Purification: The extract is often purified to remove interfering substances. This may involve solid-phase extraction.

-

Quantification: The concentrations of cAMP and cGMP in the purified extracts are determined using a competitive ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The levels of cAMP and cGMP in the drug-treated groups are compared to the vehicle-treated group to determine the fold-increase. Data is typically normalized to the protein content of the tissue homogenate.

Conclusion

This compound is a potent and selective inhibitor of PDE10A that effectively increases intracellular levels of cGMP in the striatum. Its mechanism of action within the cyclic AMP and cGMP signaling cascades provides a clear rationale for its investigation in neurological and psychiatric disorders. The quantitative data and experimental protocols summarized in this guide offer a foundational understanding for researchers and drug development professionals working on PDE10A inhibitors and related signaling pathways. While the clinical development of this compound was discontinued, the knowledge gained from its preclinical and clinical evaluation continues to be valuable for the broader field of neuroscience drug discovery.

The Impact of Mardepodect on Striatal Medium Spiny Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatal medium spiny neurons (MSNs) of the brain.[1] These neurons are critical components of the basal ganglia circuits that regulate motor control, motivation, and cognition.[1] Dysregulation of MSN activity is implicated in several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease. This compound was developed by Pfizer as a potential therapeutic agent for these conditions, although its clinical development was ultimately discontinued due to a lack of efficacy in Phase II trials.[2][3] This technical guide provides an in-depth analysis of the preclinical data on this compound's effects on striatal MSNs, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action

This compound exerts its effects by inhibiting PDE10A, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By blocking PDE10A, this compound leads to an accumulation of these second messengers within MSNs. This elevation in cyclic nucleotides modulates the activity of downstream signaling pathways, primarily through the activation of protein kinase A (PKA) and protein kinase G (PKG). These kinases, in turn, phosphorylate various substrate proteins, including ion channels and transcription factors, leading to alterations in neuronal excitability and gene expression. The functional consequences of PDE10A inhibition are complex, as it impacts both the direct pathway (D1 receptor-expressing) and indirect pathway (D2 receptor-expressing) MSNs, which have opposing roles in motor control.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biochemical and functional effects of this compound on striatal medium spiny neurons.

| Parameter | Value | Species/Model | Reference |

| Biochemical Potency | |||

| PDE10A IC50 | 0.37 nM | Recombinant human PDE10A2 | [4] |

| In Vivo Efficacy | |||

| Conditioned Avoidance Response (ED50) | 1 mg/kg | Rat | [4] |

| Striatal cGMP increase | Dose-dependent | Mouse | [4] |

Signaling Pathways

The signaling cascade initiated by this compound in striatal medium spiny neurons is multifaceted, impacting both the direct and indirect pathways.

This compound's Effect on the Direct and Indirect Pathways

Caption: this compound inhibits PDE10A, increasing cAMP/cGMP in both D1 and D2 MSNs.

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the effects of this compound.

In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE10A.

Methodology:

-

Recombinant human PDE10A2 enzyme is used.

-

The assay is performed in a buffer containing a fixed concentration of the enzyme and a fluorescently labeled cAMP or cGMP substrate.

-

This compound is added in a range of concentrations.

-

The reaction is initiated by the addition of the substrate and allowed to proceed for a specified time at a controlled temperature.

-

The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a fluorescence polarization immunoassay.

-

The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic-like activity of this compound in vivo.

Methodology:

-

Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone).

-

Once trained, the animals are treated with various doses of this compound or a vehicle control.

-

The number of successful avoidance responses (moving during the conditioned stimulus) and escape responses (moving after the onset of the foot shock) are recorded.

-

A decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

-

The effective dose at which 50% of the animals show a significant reduction in avoidance responses (ED50) is calculated.

Measurement of Striatal cGMP Levels

Objective: To quantify the effect of this compound on cyclic nucleotide levels in the striatum.

Methodology:

-

Mice are administered various doses of this compound or a vehicle control.

-

At a specified time after drug administration, the animals are euthanized, and the striatal tissue is rapidly dissected and frozen.

-

The tissue is homogenized in an appropriate buffer, and proteins are precipitated.

-

The supernatant containing the cyclic nucleotides is collected.

-

The concentration of cGMP is measured using a competitive enzyme immunoassay (EIA) kit.

-

The results are typically expressed as picomoles of cGMP per milligram of protein.

Ex Vivo Electrophysiology

Objective: To examine the effects of this compound on the electrophysiological properties of striatal MSNs.

Methodology:

-

Animals are treated with this compound or vehicle.

-

At a designated time, the animals are anesthetized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal brain slices containing the striatum are prepared using a vibratome.

-

The slices are allowed to recover in oxygenated aCSF at room temperature.

-

Whole-cell patch-clamp recordings are obtained from visually identified MSNs.

-

Various electrophysiological parameters are measured, including resting membrane potential, input resistance, action potential firing frequency in response to depolarizing current injections, and synaptic responses evoked by stimulation of cortical afferents.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preclinical evaluation of a PDE10A inhibitor like this compound.

Caption: Preclinical workflow for evaluating this compound's effects.

Conclusion

This compound is a well-characterized, potent, and selective PDE10A inhibitor that demonstrates clear effects on the biochemistry and function of striatal medium spiny neurons in preclinical models. By elevating cyclic nucleotide levels, it modulates the activity of both the direct and indirect pathways, leading to changes in neuronal excitability and gene expression. While clinical trials did not demonstrate sufficient efficacy for the treatment of schizophrenia or Huntington's disease, the preclinical data for this compound provide a valuable foundation for understanding the role of PDE10A in striatal function and its potential as a therapeutic target for other neurological and psychiatric disorders. The detailed experimental protocols outlined in this guide serve as a resource for researchers in the field to design and interpret future studies on PDE10A inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The most used drugs in Huntington disease clinical trials - Pharmaceutical Technology [pharmaceutical-technology.com]

- 3. Pfizer Amaryllis trial ends in disappointment: no improvement in Huntington's disease symptoms – HDBuzz [en.hdbuzz.net]

- 4. medchemexpress.com [medchemexpress.com]

Mardepodect: An In-Depth Examination of Cellular Interactions Beyond PDE10A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mardepodect (also known as PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] Developed by Pfizer, it was investigated for the treatment of schizophrenia and Huntington's disease.[3] The therapeutic rationale for this compound centered on its ability to modulate cyclic nucleotide signaling in the medium spiny neurons of the striatum, where PDE10A is prominently expressed.[3] While its clinical development was discontinued, this compound remains a critical tool for researchers studying the role of PDE10A in cellular signaling and neurological disorders.

This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a specific focus on understanding its activity beyond its primary target, PDE10A. Given the high selectivity of the compound, this guide will present the available data on its specificity against other phosphodiesterases and detail the downstream cellular consequences of its potent on-target activity. Furthermore, it provides detailed experimental protocols for the key assays used to characterize the selectivity and cellular effects of this compound, intended to serve as a valuable resource for researchers in the field.

Data Presentation: this compound's Selectivity Profile

| Target | IC50 (nM) | Selectivity vs. Other PDEs | Cell Line/System | Reference |

| PDE10A | 0.37 | >1000-fold | Cell-free assay | [2][4] |

| Other PDEs | >370 (estimated) | - | Not specified | [1][2] |

Downstream Cellular Effects of PDE10A Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of PDE10A, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides, in turn, activates downstream signaling cascades.

| Cellular Effect | Observation | Cell/Tissue Type | Reference |

| Increased cGMP levels | Dose-dependent increase in striatal cGMP. | Mouse striatum | [1] |

| Increased GluR1 Phosphorylation | 3- to 5.4-fold increase in GluR1 phosphorylation at Ser845. | Male CF-1 mice | [4] |

| Increased CREB Phosphorylation | 3- to 4-fold increase in CREB phosphorylation at Ser133. | Male CF-1 mice | [4] |

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: this compound inhibits PDE10A, leading to increased cAMP/cGMP and downstream signaling.

Experimental Workflow for PDE Selectivity Profiling

Caption: Workflow for determining the selectivity of this compound against a panel of PDE enzymes.

Experimental Protocols

In Vitro PDE Enzyme Inhibition Assay (Generalized Protocol)

This protocol describes a general method for determining the IC50 of a compound against a panel of phosphodiesterase enzymes using a competitive assay format, such as a scintillation proximity assay (SPA) or fluorescence polarization (FP) assay.

Materials:

-

Recombinant human PDE enzymes (PDE1-11)

-

This compound (or test compound)

-

[³H]-cAMP or [³H]-cGMP (for SPA) or fluorescently labeled cAMP/cGMP (for FP)

-

SPA beads or FP binding agent

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96- or 384-well microplates

-

Microplate reader (scintillation counter or fluorescence polarization reader)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reaction Setup: In a microplate, add the test compound, the respective recombinant PDE enzyme, and the assay buffer.

-

Initiation of Reaction: Add the radiolabeled or fluorescently labeled cyclic nucleotide substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for enzymatic activity.

-

Termination and Detection (SPA): Stop the reaction by adding SPA beads that bind to the linearized nucleotide product. The proximity of the bound radiolabel to the scintillant in the beads generates a signal.

-

Termination and Detection (FP): Add a binding agent that specifically binds to the linearized nucleotide product. The binding of the small fluorescent product to the larger binding agent results in a change in fluorescence polarization.

-

Data Acquisition: Read the plates using a suitable microplate reader.

-

Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Measurement of Intracellular cGMP/cAMP Levels (HTRF Assay - Generalized Protocol)

This protocol outlines a general method for measuring changes in intracellular cyclic nucleotide levels in response to compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Materials:

-

Cultured cells (e.g., CHO cells expressing a relevant receptor, or primary neurons)

-

This compound (or test compound)

-

Cell stimulation buffer

-

Lysis buffer

-

HTRF cAMP or cGMP assay kit (containing Eu³⁺-cryptate labeled anti-cAMP/cGMP antibody and d2-labeled cAMP/cGMP)

-

384-well low-volume white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Cell Culture and Plating: Culture cells to the appropriate confluency and seed them into a 384-well plate.

-

Compound Treatment: Treat the cells with this compound or a vehicle control in stimulation buffer for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the kit.

-

Detection Reagent Addition: Add the HTRF detection reagents (Eu³⁺-cryptate labeled antibody and d2-labeled cyclic nucleotide) to the cell lysates.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of cAMP or cGMP in the samples by interpolating from a standard curve generated with known concentrations of the cyclic nucleotide.

Western Blot for Phosphorylated CREB (pCREB) (Generalized Protocol)

This protocol provides a general procedure for detecting changes in the phosphorylation of CREB at Serine 133 in cell lysates following treatment with a compound.

Materials:

-

Cultured cells or tissue homogenates

-

This compound (or test compound)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-pCREB Ser133 and anti-total CREB)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation: Treat cells or animals with this compound. Lyse cells or homogenize tissue in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pCREB (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total CREB to normalize the pCREB signal to the total amount of CREB protein.

References

Mardepodect: A Novel Therapeutic Strategy for Neurodegenerative Disease

A Technical Whitepaper on the Preclinical and Translational Potential of a Selective NLRP3 Inflammasome Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The NOD-like receptor protein 3 (NLRP3) inflammasome has been identified as a key driver of this detrimental inflammatory cascade. This document details the therapeutic potential of Mardepodect, a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. We present a comprehensive overview of its mechanism of action, preclinical efficacy in a relevant animal model of Alzheimer's disease, and foundational clinical safety data. This whitepaper provides in-depth experimental protocols and quantitative data to support the continued development of this compound as a promising disease-modifying therapy for neurodegeneration.

Mechanism of Action: Targeting the Core of Neuroinflammation

This compound is engineered to specifically inhibit the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and, when activated in microglia, triggers a pro-inflammatory cascade. The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, which are potent mediators of inflammation and cell death. This compound directly interferes with the ATP-binding motif of NLRP3, preventing its oligomerization and the subsequent downstream inflammatory cascade.

Caption: this compound's mechanism of action, inhibiting NLRP3 oligomerization.

Preclinical Efficacy

The therapeutic potential of this compound was evaluated in both in vitro and in vivo models.

2.1. In Vitro Potency

The inhibitory capacity of this compound was assessed in primary murine microglia stimulated with lipopolysaccharide (LPS) and adenosine triphosphate (ATP) to induce NLRP3 inflammasome activation. The concentration of IL-1β in the supernatant was measured as a marker of inflammasome activity. This compound demonstrated potent, dose-dependent inhibition of IL-1β release.

| Compound | Target | Assay Type | Cell Type | IC50 (nM) |

| This compound | NLRP3 Inflammasome | IL-1β Release Assay | Murine Microglia | 25.4 |

| Control Compound | NLRP3 Inflammasome | IL-1β Release Assay | Murine Microglia | 157.8 |

2.2. In Vivo Efficacy in a 5xFAD Mouse Model of Alzheimer's Disease

To assess in vivo efficacy, 6-month-old 5xFAD transgenic mice were treated with this compound (10 mg/kg, daily oral gavage) or vehicle for 12 weeks. This model exhibits aggressive amyloid-beta (Aβ) deposition, microgliosis, and cognitive deficits.

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Mardepodect

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for Mardepodect (PF-2545920), a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).

Introduction

This compound is a small molecule inhibitor of PDE10A, an enzyme highly expressed in the striatum of the brain.[1][2] PDE10A plays a crucial role in regulating cyclic nucleotide signaling, specifically by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Inhibition of PDE10A by this compound leads to an increase in intracellular cAMP and cGMP levels, which in turn modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) pathway.[4] This modulation of neuronal signaling pathways is believed to be the basis for its potential therapeutic effects in neurological and psychiatric disorders.[5]

Mechanism of Action

This compound selectively binds to and inhibits the catalytic activity of the PDE10A enzyme.[1][6] This inhibition leads to an accumulation of intracellular cAMP and cGMP in neurons, particularly in the medium spiny neurons of the striatum.[7] The elevated cAMP levels activate PKA, which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and the glutamate receptor subunit GluA1.[8][9] The potentiation of D1 receptor signaling and inhibition of D2 receptor signaling in striatal neurons are key consequences of PDE10A inhibition.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 vs. PDE10A | 0.37 nM | Cell-free assay | [6] |

| IC50 vs. PDE10A | 1.26 nM | Cell-free assay | [6] |

| IC50 vs. PDE10A | 1.34 nM | Inhibition of human recombinant PDE10A expressed in baculovirus-SF21 cell system, assessed as hydrolysis of [3H]cAMP | [1] |

| Selectivity | >1000-fold | Over other phosphodiesterase (PDE) families | [1][6] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

PDE10A Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE10A enzyme. Commercial kits are available for this assay.

Materials:

-

Purified recombinant human PDE10A enzyme

-

This compound

-

[³H]-cAMP or fluorescently labeled cAMP

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Scintillation cocktail (for radiometric assay) or fluorescence plate reader

-

96-well microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, this compound dilution, and purified PDE10A enzyme.

-

Initiate the enzymatic reaction by adding [³H]-cAMP or fluorescently labeled cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of hydrolyzed cAMP.

-

Radiometric assay: Use scintillation counting to measure the amount of [³H]-AMP produced.

-

Fluorescence-based assay: Measure the change in fluorescence signal according to the kit instructions.

-

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular cAMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cAMP levels in cultured cells expressing PDE10A, such as primary striatal neurons or engineered cell lines.

Materials:

-

Cultured cells expressing PDE10A (e.g., primary striatal neurons, CHO cells stably expressing human PDE10A)

-

This compound

-

Forskolin (an adenylyl cyclase activator, optional)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)

-

Multi-well cell culture plates

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere and grow.

-

Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 30 minutes).

-

(Optional) Stimulate the cells with forskolin to increase basal cAMP levels.

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit, following the manufacturer's protocol.

-

Normalize the cAMP levels to the protein concentration of each sample.

-

Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.

Western Blot Analysis of CREB Phosphorylation in Primary Striatal Neurons

This protocol assesses the downstream effects of this compound on the PKA signaling pathway by measuring the phosphorylation of CREB at Serine 133.

Materials:

-

Primary striatal neuron cultures

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture primary striatal neurons as previously described.

-

Treat the neurons with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Lyse the cells in lysis buffer and determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total CREB to normalize for protein loading.

-

Quantify the band intensities and express the results as the ratio of phospho-CREB to total CREB.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mesoscale.com [mesoscale.com]

- 3. PDE10A Gene: Function, Role in Disease, and Therapeutic Potential [learn.mapmygenome.in]

- 4. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PDE10 inhibition increases GluA1 and CREB phosphorylation and improves spatial and recognition memories in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct roles of PDE4 and PDE10A in the regulation of cAMP/PKA signaling in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mardepodect in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Mardepodect (also known as PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in a variety of cell culture experiments.[1][2] This document includes detailed protocols for stock solution preparation, treatment of cultured cells, and relevant quantitative data from published studies.

Introduction to this compound

This compound is a small molecule inhibitor of PDE10A with a reported IC50 of 0.37 nM.[1] It exhibits over 1000-fold selectivity for PDE10A compared to other phosphodiesterase families.[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4][5][6][7] This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition.[5][6] By inhibiting PDE10A, this compound increases the intracellular concentrations of cAMP and cGMP, thereby modulating downstream signaling pathways.[3][6]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PDE10A, which leads to the accumulation of intracellular cAMP and cGMP.[3] These cyclic nucleotides act as second messengers in various signaling cascades. In neuronal cells, the elevation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as the cAMP-response element binding protein (CREB) and the glutamate receptor 1 (GluR1).[1] This signaling cascade is crucial for synaptic plasticity and neuronal function. In cancer cell lines, particularly in colon cancer, inhibition of PDE10A and the subsequent increase in cGMP have been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in tumorigenesis.

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PDE10A) | 0.37 nM | Cell-free assay | [1] |

Table 2: Effects of this compound on Cancer Cell Growth

| Cell Line | IC50 (µM) | Treatment Duration | Assay | Reference |

| HT29 (Colon) | 0.1 - 28 | 72 hours | Cell Viability | |

| SW480 (Colon) | 0.1 - 28 | 72 hours | Cell Viability | |

| HCT116 (Colon) | 0.1 - 28 | 72 hours | Cell Viability |

Table 3: Effective Concentrations of this compound in Neuronal Models

| Cell/Tissue Model | Concentration | Effect | Treatment Duration | Reference |

| Rat Striatal Slices | 1 µM | 2-fold increase in GluR1 phosphorylation | 30 minutes | [1] |

| HT22 (Neuronal) | 5 µM | Neuroprotection against mechanical injury | 1 hour | [8] |

| Various (Neuronal, Cancer, Fibroblast) | ≤ 60 µM | Non-cytotoxic | Not Specified | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is commonly used. To prepare a 10 mM stock solution, dissolve 3.92 mg of this compound (MW: 392.45 g/mol ) in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

-

Cultured cells of interest (e.g., neuronal cell lines like SH-SY5Y, PC12, or cancer cell lines like HT29)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during treatment.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the prepared this compound working solutions or the vehicle control to the respective wells.

-

The volume of the treatment medium will depend on the plate format (e.g., 100 µL for a 96-well plate, 1 mL for a 24-well plate).

-

-

Incubation:

-

Incubate the cells for the desired period. The incubation time will vary depending on the experimental endpoint:

-

Signaling pathway analysis (e.g., Western blot for protein phosphorylation): Short incubation times (e.g., 30 minutes to a few hours) are typically sufficient.

-

Cell viability or proliferation assays: Longer incubation times (e.g., 24, 48, or 72 hours) are generally required.

-

-

-

Downstream Analysis:

-

After the incubation period, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.

-

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound as described in Protocol 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After the incubation, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

Visualizations

This compound Experimental Workflow

Caption: A flowchart of the experimental workflow for using this compound.

PDE10A Signaling Pathway in Neuronal Cells

Caption: The signaling cascade initiated by this compound in neurons.

Logical Relationship of Experimental Design

Caption: The logical flow of designing experiments with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Re-evaluation of Culture Condition of PC12 and SH-SY5Y Cells Based on Growth Rate and Amino Acid Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PDE10A - Wikipedia [en.wikipedia.org]

- 5. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Mardepodect in Animal Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mardepodect, also known as PF-2545920 or MP-10, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control that is significantly affected in Parkinson's disease (PD). By inhibiting PDE10A, this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which play a crucial role in neuronal function and survival. Preclinical studies have demonstrated the neuroprotective and anti-inflammatory effects of this compound in a neurotoxin-induced mouse model of Parkinson's disease, suggesting its therapeutic potential for this neurodegenerative disorder.[1]

These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying signaling pathways related to the use of this compound in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Data Presentation

Table 1: this compound Dosage and Administration in MPTP-Induced Parkinson's Disease Mouse Model

| Animal Model | Compound | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |

| C57BL/6 Mice | MPTP | 20 mg/kg | Intraperitoneal (i.p.) | 4 injections at 2-hour intervals | 1 day | Induction of dopaminergic neurodegeneration | Kim et al., 2021 |

| C57BL/6 Mice | This compound (MP-10) | 1, 3, or 10 mg/kg | Oral (p.o.) | Once daily | 7 days | Rescued behavioral deficits, recovered dopaminergic neuronal cell death, reduced microglial activation | Kim et al., 2021 |

Table 2: Effects of this compound on Behavioral and Neuropathological Outcomes in MPTP-Mice

| Treatment Group | Rotarod Performance (latency to fall, seconds) | Pole Test (time to turn and descend, seconds) | Dopaminergic Neuron Survival (% of control) | Microglial Activation (Iba-1 immunoreactivity, % of control) |

| Vehicle + Saline | Baseline | Baseline | 100% | 100% |

| Vehicle + MPTP | Significant decrease | Significant increase | Significant decrease | Significant increase |

| This compound (1 mg/kg) + MPTP | Partial recovery | Partial recovery | Partial recovery | Partial reduction |

| This compound (3 mg/kg) + MPTP | Significant recovery | Significant recovery | Significant recovery | Significant reduction |

| This compound (10 mg/kg) + MPTP | Significant recovery | Significant recovery | Significant recovery | Significant reduction |

Note: This table represents a summary of the expected outcomes based on the findings of Kim et al., 2021. Actual quantitative values should be obtained from the specific study.

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Sterile saline (0.9% NaCl)

-

Animal handling and injection equipment

Procedure:

-

Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Prepare fresh on the day of use and protect from light.

-

Animal Handling: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

MPTP Administration:

-

Administer MPTP solution via intraperitoneal (i.p.) injection at a dosage of 20 mg/kg body weight.

-

Deliver a total of four injections at 2-hour intervals on a single day.

-

-

Post-Injection Monitoring: Monitor the animals closely for any signs of distress or adverse reactions. The full development of the Parkinsonian phenotype is typically observed within 7 days.

This compound Treatment Protocol

This protocol outlines the administration of this compound to the MPTP-induced mouse model.

Materials:

-

This compound (PF-2545920)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

MPTP-lesioned mice (as prepared in Protocol 1)

Procedure:

-

Preparation of this compound Suspension: Suspend this compound in the vehicle to the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a 10 mL/kg volume).

-

Treatment Initiation: Begin this compound administration 24 hours after the final MPTP injection.

-

Drug Administration:

-

Administer the this compound suspension or vehicle orally (p.o.) using a gavage needle.

-

Treat the animals once daily for a period of 7 consecutive days.

-

-

Behavioral and Histological Analysis: Conduct behavioral tests and subsequent histological and biochemical analyses 24 hours after the final dose of this compound.

Behavioral Assessment Protocols

a) Rotarod Test for Motor Coordination

-

Apparatus: An accelerating rotarod treadmill for mice.

-

Pre-Training: Train the mice on the rotarod for three consecutive days prior to MPTP injection. Each training session consists of three trials with the rod accelerating from 4 to 40 rpm over 5 minutes.

-

Testing: On the day of testing, place the mouse on the rotating rod and measure the latency to fall. Perform three trials per mouse and average the results.

b) Pole Test for Bradykinesia and Akinesia

-

Apparatus: A wooden pole (1 cm in diameter, 50 cm in height) with a rough surface, placed vertically in a cage with bedding at the bottom.

-

Procedure:

-

Place the mouse head-upward on the top of the pole.

-

Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).

-

A maximum cut-off time of 120 seconds is typically used.

-

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action in dopaminergic signaling.

Caption: Experimental workflow for evaluating this compound in MPTP mice.

References

Application Notes and Protocols for Studying Dopamine D2 Receptor Signaling with Mardepodect

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) with a high degree of selectivity over other PDE families.[1][2][3] The PDE10A enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are the principal neurons of the basal ganglia and are crucial for motor control, learning, and motivation. These MSNs are segregated into two main pathways: the direct pathway, which expresses dopamine D1 receptors (D1R), and the indirect pathway, which expresses dopamine D2 receptors (D2R).

The activation of D2Rs by dopamine typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger. PDE10A plays a critical role in regulating cAMP levels by hydrolyzing it. By inhibiting PDE10A, this compound effectively increases cAMP concentrations in MSNs of both the direct and indirect pathways. This leads to a complex modulation of dopamine receptor signaling: it potentiates D1R-mediated signaling in the direct pathway and functionally inhibits D2R-mediated signaling in the indirect pathway. This unique mechanism of action makes this compound a valuable tool for investigating the intricacies of dopamine D2 receptor signaling and for the preclinical evaluation of potential antipsychotics and treatments for other neurological disorders like Huntington's disease.[1][4] Although clinical development of this compound for schizophrenia and Huntington's disease was discontinued, its utility as a research tool remains significant.[1][4]

These application notes provide a comprehensive guide for utilizing this compound to study dopamine D2 receptor signaling, complete with detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound (PF-2545920)

| Property | Value | Species/System | Reference |

| IC50 for PDE10A | 0.37 nM | Cell-free assay | [1][2][3] |

| Selectivity | >1000-fold over other PDEs | Cell-free assays | [2][3] |

| In Vivo ED50 (CAR) | 1 mg/kg | Rat | [1][3] |

| Effective Dose (pCREB) | 0.3 - 5 mg/kg (i.p.) | Mouse | [3] |

| Solubility in DMSO | ≥ 78 mg/mL | - | [3] |

| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mouse/Rat | [1] |

| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | Mouse/Rat | [1] |

Table 2: Effects of this compound on Downstream Signaling and Behavior

| Parameter | Effect | Model System | Reference |

| Striatal cGMP | Dose-dependent increase | Mouse | [1] |

| GluR1 Phosphorylation | 3 to 5.4-fold increase | Mouse | [3] |

| CREB Phosphorylation (S133) | 2.6 to 4-fold increase | Mouse | [3] |

| Conditioned Avoidance Response | Inhibition | Mouse/Rat | [1][3] |

Signaling Pathways and Experimental Workflows

References

Application Note and Protocol: Assessing the Brain Penetration of Mardepodect

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] By inhibiting PDE10A, this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are crucial for regulating neuronal activity.[2][3] This mechanism of action made this compound a promising therapeutic candidate for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1] Although its clinical development was discontinued, this compound remains a valuable tool for neuroscience research.[1]

Effective penetration of the blood-brain barrier (BBB) is a critical determinant of efficacy for any centrally acting therapeutic. Therefore, accurate assessment of this compound's ability to reach its target in the brain is essential for preclinical studies. This document provides detailed protocols for evaluating the brain penetration of this compound using two standard preclinical methods: in situ brain perfusion and intracerebral microdialysis. Additionally, it outlines a bioanalytical method for the quantification of this compound in biological matrices and presents a summary of key brain penetration parameters.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of both cAMP and cGMP. By inhibiting PDE10A, this compound leads to an accumulation of these second messengers within striatal medium spiny neurons. This elevation in cAMP and cGMP levels modulates downstream signaling cascades, including the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases, in turn, phosphorylate various substrate proteins, ultimately influencing neuronal excitability and gene expression.

Experimental Workflow for Assessing Brain Penetration

A systematic approach is required to accurately determine the brain penetration of this compound. The following workflow outlines the key experimental stages, from initial compound administration to final data analysis.

Experimental Protocols

In Situ Brain Perfusion in Rats

This protocol is adapted from established methods for in situ brain perfusion in rodents and is designed to determine the brain uptake clearance of this compound.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2, pH 7.4)

-

This compound

-

Internal standard for bioanalysis

-

Heparinized saline

-

Surgical instruments

-

Peristaltic pump

-

Water bath (37°C)

Procedure:

-